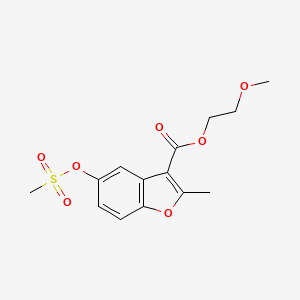

2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

The compound 2-Methoxyethyl 5-(Methanesulfonyloxy)-2-Methyl-1-Benzofuran-3-Carboxylate (hereafter referred to as the "target compound") belongs to the benzofuran-3-carboxylate family, characterized by a fused benzene and furan ring system. Key structural features include:

- 2-Methyl group: Enhances steric and electronic effects on the benzofuran core.

- 3-Carboxylate ester: The 2-methoxyethyl ester group (-O-CO-O-CH₂CH₂-OCH₃) influences solubility and metabolic stability.

Its structural analogs, however, are well-studied, enabling comparative analysis .

Propriétés

IUPAC Name |

2-methoxyethyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O7S/c1-9-13(14(15)19-7-6-18-2)11-8-10(21-22(3,16)17)4-5-12(11)20-9/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBUATSHLUTHSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Activité Biologique

2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound derived from the benzofuran family, known for its diverse biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and potential applications in medicine and industry.

Synthesis

The compound is synthesized through the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with methanesulfonyl chloride, followed by treatment with ethyl alcohol under anhydrous conditions. This process ensures high purity and yield, utilizing techniques such as recrystallization and chromatography for purification.

Antimicrobial Properties

Research indicates that benzofuran derivatives exhibit significant antimicrobial activity. A study highlighted the synthesis of various benzofuran derivatives, including those with methanesulfonyloxy groups, which demonstrated enhanced antimicrobial efficacy against a range of pathogens. The introduction of specific substituents on the benzofuran ring was found to improve activity significantly .

Anticancer Activity

A series of studies have evaluated the anticancer potential of benzofuran derivatives. For instance, compounds similar to 2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate were tested for their ability to inhibit cancer cell proliferation. The results indicated that structural modifications, such as the presence of methanesulfonyloxy groups, enhanced cytotoxicity against various cancer cell lines. The compound exhibited an EC50 value of approximately 0.532 µM in inhibiting ischemic cell death in cardiac myocytes, showcasing its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The methanesulfonyloxy group acts as a leaving group, facilitating nucleophilic substitution reactions. The benzofuran moiety may interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and leading to altered cellular responses .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study focused on antimicrobial activity, various derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds containing the methanesulfonyloxy group had enhanced inhibition zones compared to their non-sulfonyl counterparts, indicating a significant improvement in antimicrobial effectiveness.

Case Study 2: Anticancer Screening

A comparative analysis was performed on several benzofuran derivatives for their anticancer properties. The study revealed that compounds similar to 2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibited potent antiproliferative effects against MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer) cell lines, with IC50 values ranging from 0.5 to 1 µM depending on structural modifications .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected benzofuran derivatives:

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| 2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Anticancer | ~0.532 |

| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Antimicrobial | >10 |

| 3-[4-nitro-phenylsulfanyl]-acetylamino-benzofuran-2-carboxylic acid ester | Ischemic cell death inhibitor | ~0.557 |

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that derivatives of benzofuran compounds, including those related to 2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, exhibit significant antimicrobial properties. A study tested various derivatives against Gram-positive cocci, Gram-negative rods, and yeasts, showing promising results in inhibiting microbial growth .

| Compound | Activity Against | Reference |

|---|---|---|

| 2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate | Gram-positive cocci | |

| Derivative A | Gram-negative rods | |

| Derivative B | Yeasts |

Pharmaceutical Uses

The compound is being explored for its potential as a therapeutic agent in various diseases. Patents have been filed indicating its use in pharmaceutical compositions aimed at treating conditions such as inflammation and cancer . The structural similarities to other known therapeutic agents suggest a potential for efficacy in these areas.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a variety of pathogens. The results indicated that certain modifications to the benzofuran structure enhanced its antibacterial properties significantly. The study utilized standard methods such as disk diffusion and minimum inhibitory concentration (MIC) assays to evaluate effectiveness .

Case Study 2: Anti-Cancer Potential

A study focused on the anti-cancer properties of related compounds showed that they could inhibit metastasis in hepatocellular carcinoma models. This suggests that 2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate may also have similar effects, warranting further investigation into its mechanisms of action against cancer cells .

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 5

The 5-position substituent on the benzofuran ring significantly impacts chemical reactivity, physical properties, and biological activity. Key analogs include:

*Calculated based on structural analogs.

†Estimated from ethyl ester’s lower polarity compared to methoxyethyl.

Key Observations :

- Methanesulfonyloxy vs. Methoxy : The sulfonate group increases polarity and reactivity compared to methoxy derivatives. For example, methyl 5-methoxy derivatives exhibit antimicrobial activity, likely due to reduced steric hindrance .

- Ester Group Effects: Replacing ethyl with methoxyethyl (e.g., target vs.

Crystallographic and Spectroscopic Data

- X-ray Crystallography : Analogous compounds (e.g., ) reveal planar benzofuran systems with dihedral angles between substituents influencing packing (e.g., π-π stacking in ) .

- NMR and LogP : The acetyloxy derivative () exhibits a logP of 1.52, indicating moderate lipophilicity. Methanesulfonyloxy analogs likely have higher polarity due to the sulfonate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.